(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Overview
Description
Gibberellic acid 4 (62%) and Gibberellic acid 7 (30%) are plant growth regulators belonging to the gibberellin family. These compounds are naturally occurring plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . Gibberellic acids are diterpenoid acids that promote cell division and elongation, making them essential for the overall growth and productivity of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gibberellic acids can be synthesized through various chemical routes, but the most common method involves the use of the fungus Gibberella fujikuroi. This fungus produces gibberellic acids as secondary metabolites during its growth . The synthetic process typically involves the following steps:
Fermentation: Gibberella fujikuroi is cultured in a nutrient-rich medium under controlled conditions to produce gibberellic acids.
Extraction: The gibberellic acids are extracted from the fermentation broth using organic solvents.
Industrial Production Methods
Industrial production of gibberellic acids primarily relies on submerged fermentation using Gibberella fujikuroi. This method is preferred due to its high yield and cost-effectiveness. The fermentation process is optimized to maximize the production of gibberellic acids, and the resulting product is purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Gibberellic acids undergo various chemical reactions, including:
Oxidation: Gibberellic acids can be oxidized to form gibberellenic acid.
Reduction: Reduction reactions can convert gibberellic acids to their corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the gibberellic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include gibberellenic acid, gibberellic alcohols, and various substituted gibberellic acids. These products have different biological activities and applications in plant growth regulation .
Scientific Research Applications
Gibberellic acid 4 and Gibberellic acid 7 have numerous scientific research applications, including:
Agriculture: They are widely used to enhance crop yield, improve fruit size, and promote uniform flowering and fruiting.
Horticulture: These compounds are used to regulate the growth of ornamental plants and improve the quality of flowers.
Industry: Gibberellic acids are used in the brewing industry to enhance the malting process of barley.
Mechanism of Action
Gibberellic acid 4 and Gibberellic acid 7 exert their effects by binding to specific receptors in plant cells, triggering a cascade of molecular events that lead to cell division and elongation. These compounds activate the gibberellin signaling pathway, which involves the degradation of DELLA proteins, key repressors of gibberellin responses . The activation of this pathway results in the expression of genes that promote growth and development .
Comparison with Similar Compounds
Gibberellic acid 4 and Gibberellic acid 7 are part of a larger family of gibberellins, which includes other biologically active compounds such as Gibberellic acid 1 and Gibberellic acid 3. Compared to these compounds, Gibberellic acid 4 and Gibberellic acid 7 have higher and more direct activities in certain applications, such as fruit development and stem elongation . Their unique properties make them particularly effective in specific agricultural and horticultural practices .
Similar Compounds
- Gibberellic acid 1
- Gibberellic acid 3
- Gibberellic acid 5
- Gibberellic acid 9
These compounds share similar structures and functions but differ in their specific activities and applications .
Properties
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11-,12+,13-,14-,17-,18+,19-/m11/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCUFDXXZIOY-HNFUOPCGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8030-53-3 | |
Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-, mixt. with (1α,2β,4aα,4bβ,10β)-2,4a-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8030-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-, mixt. with (1α,2β,4aα,4bβ,10β)-2,4a-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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